molecular formula C22H40O6 B14073871 1-(2,3-Dihydroxypropyl) 4-tetradecyl 2-methylidenebutanedioate CAS No. 102712-57-2

1-(2,3-Dihydroxypropyl) 4-tetradecyl 2-methylidenebutanedioate

Cat. No.: B14073871
CAS No.: 102712-57-2
M. Wt: 400.5 g/mol
InChI Key: HZKDQIYVKWYJKK-UHFFFAOYSA-N
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Description

Butanedioic acid, 2-methylene-, 1-(2,3-dihydroxypropyl) 4-tetradecyl ester is a complex organic compound with the molecular formula C22H40O6 This compound is characterized by the presence of a butanedioic acid backbone with a methylene group, a dihydroxypropyl group, and a tetradecyl ester group

Preparation Methods

The synthesis of Butanedioic acid, 2-methylene-, 1-(2,3-dihydroxypropyl) 4-tetradecyl ester involves multiple steps. One common synthetic route includes the esterification of butanedioic acid derivatives with appropriate alcohols under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Butanedioic acid, 2-methylene-, 1-(2,3-dihydroxypropyl) 4-tetradecyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Butanedioic acid, 2-methylene-, 1-(2,3-dihydroxypropyl) 4-tetradecyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.

    Biology: The compound’s dihydroxypropyl group makes it a potential candidate for biochemical studies involving enzyme interactions and metabolic pathways.

    Medicine: Its unique structure allows for exploration in drug delivery systems and as a potential therapeutic agent.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butanedioic acid, 2-methylene-, 1-(2,3-dihydroxypropyl) 4-tetradecyl ester involves its interaction with various molecular targets. The dihydroxypropyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .

Comparison with Similar Compounds

Similar compounds to Butanedioic acid, 2-methylene-, 1-(2,3-dihydroxypropyl) 4-tetradecyl ester include:

Butanedioic acid, 2-methylene-, 1-(2,3-dihydroxypropyl) 4-tetradecyl ester stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

102712-57-2

Molecular Formula

C22H40O6

Molecular Weight

400.5 g/mol

IUPAC Name

1-O-(2,3-dihydroxypropyl) 4-O-tetradecyl 2-methylidenebutanedioate

InChI

InChI=1S/C22H40O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-27-21(25)16-19(2)22(26)28-18-20(24)17-23/h20,23-24H,2-18H2,1H3

InChI Key

HZKDQIYVKWYJKK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CC(=C)C(=O)OCC(CO)O

Origin of Product

United States

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